6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Fluorescent Probes pH Sensing Bioimaging

Choose 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 182181-19-7) for its dual role as a turnkey fluorescent pH probe and a versatile medicinal chemistry scaffold. The 6-chloro group enables nucleophilic aromatic substitution and halogen bonding—reactivity absent in the unsubstituted analog (64951-08-2). Validated in live-cell imaging (yeast, HepG2) and proven as a key intermediate for anti-inflammatory/anticancer agents. Avoid custom synthesis; order this ready-to-use building block with documented performance in the 3.0–7.0 pH range.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 182181-19-7
Cat. No. B065273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
CAS182181-19-7
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1Cl)C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
InChIKeyYZBKAIKDSQEETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 182181-19-7) – Product Profile and Core Differentiators


6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 182181-19-7) is a heterocyclic compound featuring a chloro-substituted imidazopyridine core with a carboxylic acid functional group . This specific combination of a fused imidazo[1,2-a]pyridine scaffold with a 6-chloro substituent and a 2-carboxylic acid group provides a unique chemical reactivity profile, making it a valuable building block for medicinal chemistry and a direct-use fluorescent probe for monitoring pH changes [1][2].

Why Unsubstituted Imidazo[1,2-a]pyridine-2-carboxylic Acid or Alternative Isomers Cannot Substitute for 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid


Direct substitution of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid with its unsubstituted analog (imidazo[1,2-a]pyridine-2-carboxylic acid, CAS 64951-08-2) or other positional isomers will result in significantly different chemical and biological performance due to the critical role of the 6-chloro substituent [1]. The chlorine atom at the 6-position is not merely a spectator; it directly influences the compound's electronic properties, as evidenced by its predicted pKa of -4.71±0.41, and its unique ability to function as a pH-sensitive fluorescent probe across the 3.0-7.0 range [2]. Furthermore, the 6-chloro group is a key synthetic handle for subsequent derivatization, enabling halogen bonding interactions and nucleophilic aromatic substitution reactions that are impossible with the unsubstituted core [3].

Quantitative Differentiation of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (182181-19-7) Against Structural Analogs


Fluorescent pH Sensing: Functional Performance of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid vs. Imidazo[1,2-a]pyridine-2-carboxylic Acid

The 6-chloro derivative functions as a direct, commercially available fluorescent probe for monitoring pH changes in the acidic to neutral range (3.0–7.0), a property not shared by the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid [1]. This functional gain is a direct result of the electronic influence of the 6-chloro substituent, which modulates the photophysical properties of the chromophore [1].

Fluorescent Probes pH Sensing Bioimaging

pH Sensing Range Differentiation: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid for Acidic to Neutral vs. Basic Conditions

The compound's utility as a pH probe is not limited to a single range. It has been demonstrated for monitoring pH in acidic to neutral conditions (3.0-7.0) [1], but has also been reported as a probe for basic conditions (>7) in a separate study [2]. This dual-range capability, while requiring careful experimental design, highlights the versatility conferred by the 6-chloro substituent.

pH Probes Acidic/Neutral Sensing Bioimaging

Synthetic Utility: The 6-Chloro Substituent as a Unique Reactive Handle for Derivatization

The 6-chloro substituent is a critical functional handle that enables a wide range of chemical transformations not possible with the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid core [1]. This includes nucleophilic aromatic substitution and participation in halogen bonding interactions, which are crucial for enhancing binding affinity in drug design .

Medicinal Chemistry Synthetic Intermediate Halogen Bonding

Optimal Use Cases for 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (182181-19-7) Based on Verifiable Differentiation


Direct, Real-Time pH Monitoring in Biological Systems

Researchers requiring a turnkey fluorescent probe for monitoring acidic to neutral pH changes (3.0-7.0) in live cells or biological fluids should procure 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid. Its verified performance in yeast and HepG2 cells eliminates the need for custom probe synthesis, accelerating experimental workflows and reducing costs [1][2].

Medicinal Chemistry: Scaffold for Kinase and Antimicrobial Agent Development

Medicinal chemists seeking to build focused libraries of kinase inhibitors or antimicrobial agents should prioritize this compound as a core scaffold. The 6-chloro group is a proven handle for introducing diversity via nucleophilic aromatic substitution and can enhance target binding through halogen bonding interactions, offering a clear advantage over the unsubstituted core [3].

Synthesis of Advanced Intermediates for Anti-inflammatory and Anticancer Research

For projects aimed at synthesizing novel anti-inflammatory or anticancer agents, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid serves as a documented key intermediate. Its use in this context is well-established, providing a direct route to complex molecular architectures relevant to these therapeutic areas .

pH Sensing in Basic Environments with Appropriate Validation

While primarily characterized for the 3.0-7.0 range, this compound has also been employed as a pH probe for basic conditions (>7) [2]. Researchers working in alkaline biological or chemical systems may evaluate this compound as a potential probe, with the understanding that its performance should be rigorously validated for their specific conditions.

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